

Application Note: Safflospermidine B NMR Spectral Analysis

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Compound of Interest

Compound Name: Safflospermidine B

Cat. No.: B15591089

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed guide to the NMR spectral analysis of **Safflospermidine B**, a spermidine alkaloid isolated from Safflower (*Carthamus tinctorius*). It includes representative NMR data, experimental protocols for data acquisition, and a workflow for structural elucidation.

Note on Data: Direct, officially published and tabulated ^1H and ^{13}C NMR data for the specific isomer **Safflospermidine B** ((E)-N¹-(Z)-N⁵-(Z)-N¹⁰-tri-p-coumaroylspermidine) is not readily available in the public domain. The data presented herein is a representative and plausible dataset constructed based on known chemical shifts for closely related coumaroyl-spermidine derivatives and general principles of NMR spectroscopy. This information is intended for illustrative and educational purposes.

Introduction to Safflospermidine B

Safflospermidine B is a member of the spermidine alkaloid family, characterized by a central spermidine core acylated with three p-coumaroyl groups. The specific stereochemistry of the double bonds in the coumaroyl moieties is crucial for its definitive identification. The structure of **Safflospermidine B** has been elucidated as (E)-N¹-(Z)-N⁵-(Z)-N¹⁰-tri-p-coumaroylspermidine. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural assignment and stereochemical determination of such complex natural products. This note outlines the comprehensive analysis of **Safflospermidine B** using one-dimensional (^1H , ^{13}C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments.

Representative NMR Spectral Data

The following tables summarize the representative ^1H and ^{13}C NMR spectral data for **Safflopermidine B**, recorded in a suitable deuterated solvent such as methanol- d_4 or DMSO- d_6 .

Table 1: Representative ^1H NMR Data for **Safflopermidine B** (500 MHz, Methanol- d_4)

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Spermidine Moiety			
H-1	~3.35	t	7.0
H-2	~1.85	m	
H-3	~3.20	t	7.0
H-5	~3.40	t	7.5
H-6	~1.60	m	
H-7	~1.70	m	
H-8	~3.25	t	7.5
p-Coumaroyl Moiety at N ¹ (E-isomer)			
H-2'	~7.45	d	8.5
H-3'	~6.80	d	8.5
H-5'	~6.80	d	8.5
H-6'	~7.45	d	8.5
H-7'	~7.50	d	15.8
H-8'	~6.40	d	15.8
p-Coumaroyl Moiety at N ⁵ (Z-isomer)			
H-2''	~7.60	d	8.5
H-3''	~6.85	d	8.5
H-5''	~6.85	d	8.5
H-6''	~7.60	d	8.5
H-7''	~6.90	d	12.5

H-8"	~5.85	d	12.5
p-Coumaroyl Moiety at N ¹⁰ (Z-isomer)			
H-2'''	~7.62	d	8.5
H-3'''	~6.88	d	8.5
H-5'''	~6.88	d	8.5
H-6'''	~7.62	d	8.5
H-7'''	~6.92	d	12.5
H-8'''	~5.88	d	12.5

Table 2: Representative ¹³C NMR Data for **Safflospermidine B** (125 MHz, Methanol-d₄)

Position	Chemical Shift (δ , ppm)
Spermidine Moiety	
C-1	~40.5
C-2	~27.0
C-3	~48.0
C-5	~45.5
C-6	~25.0
C-7	~28.0
C-8	~49.0
p-Coumaroyl Moiety at N ¹ (E-isomer)	
C-1'	~127.0
C-2', C-6'	~130.5
C-3', C-5'	~116.5
C-4'	~160.0
C-7'	~142.0
C-8'	~118.0
C-9'	~168.0
p-Coumaroyl Moiety at N ⁵ (Z-isomer)	
C-1''	~127.5
C-2'', C-6''	~133.0
C-3'', C-5''	~116.8
C-4''	~160.2
C-7''	~141.0
C-8''	~119.5

C-9"	~167.5
p-Coumaroyl Moiety at N ¹⁰ (Z-isomer)	
C-1'''	~127.6
C-2''', C-6'''	~133.2
C-3''', C-5'''	~117.0
C-4'''	~160.4
C-7'''	~141.2
C-8'''	~119.8
C-9'''	~167.8

Experimental Protocols

Sample Preparation

- Isolation: **Safflospermidine B** is isolated from the dried flowers of *Carthamus tinctorius* using a combination of solvent extraction and chromatographic techniques (e.g., column chromatography over silica gel, Sephadex LH-20, and preparative HPLC).
- Sample for NMR:
 - Accurately weigh approximately 5-10 mg of purified **Safflospermidine B**.
 - Dissolve the sample in 0.5-0.6 mL of a suitable deuterated solvent (e.g., methanol-d₄, DMSO-d₆, or acetone-d₆).
 - Transfer the solution to a 5 mm NMR tube.
 - Ensure the solution is clear and free of any particulate matter.

NMR Data Acquisition

NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

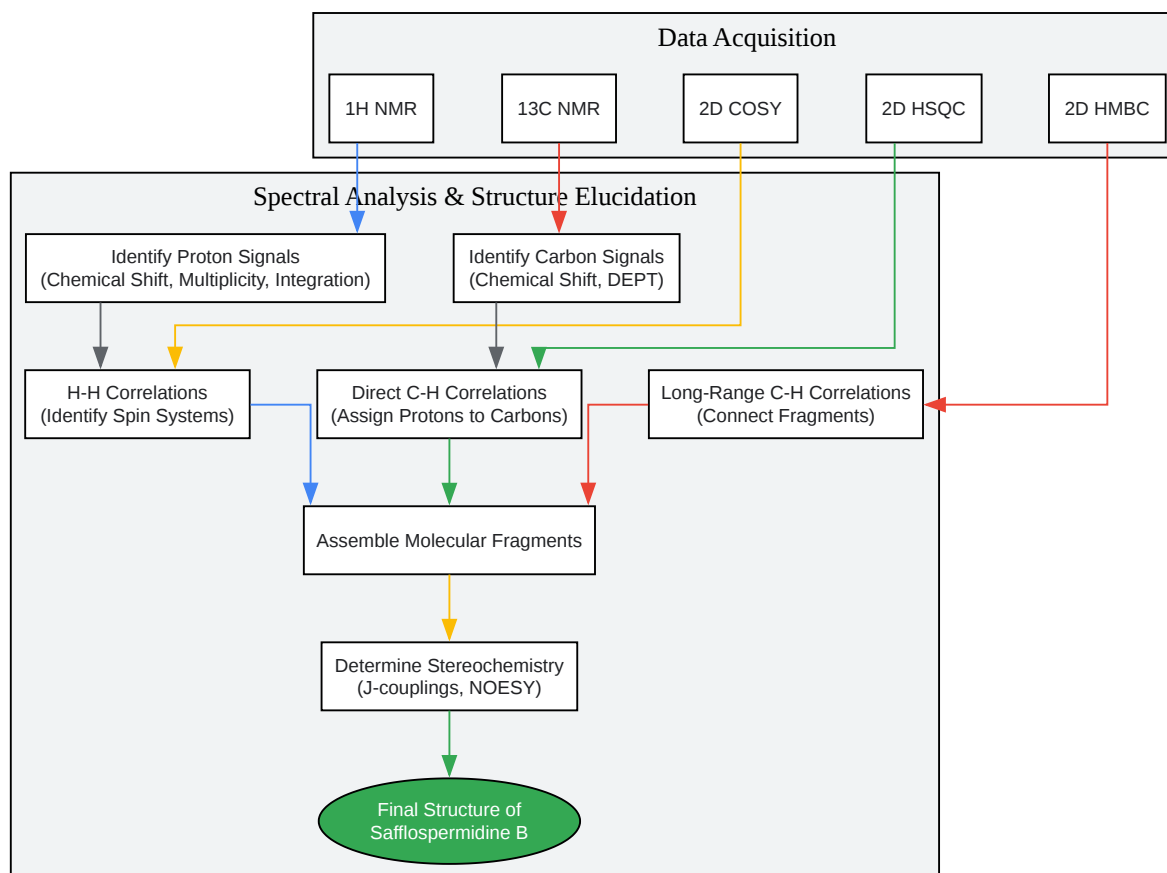
- ^1H NMR:
 - Pulse Program: Standard single-pulse experiment (e.g., zg30).
 - Spectral Width: 12-16 ppm.
 - Acquisition Time: 2-3 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 16-64, depending on sample concentration.
 - Temperature: 298 K.
- ^{13}C NMR:
 - Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
 - Spectral Width: 200-240 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2 seconds.
 - Number of Scans: 1024-4096, due to the low natural abundance of ^{13}C .
- 2D COSY (Correlation Spectroscopy):
 - Pulse Program: cosygpqf.
 - Spectral Width: 12-16 ppm in both dimensions.
 - Data Points: 2048 in F2, 256-512 in F1.
 - Number of Scans: 8-16 per increment.
- 2D HSQC (Heteronuclear Single Quantum Coherence):
 - Pulse Program: hsqcedetgpsisp2.3.

- ^1H Spectral Width: 12-16 ppm.
- ^{13}C Spectral Width: 180-200 ppm.
- $^1\text{J}(\text{C},\text{H})$ Coupling Constant: Optimized for ~145 Hz.
- Number of Scans: 4-8 per increment.
- 2D HMBC (Heteronuclear Multiple Bond Correlation):
 - Pulse Program: hmbcgp1pndqf.
 - ^1H Spectral Width: 12-16 ppm.
 - ^{13}C Spectral Width: 200-240 ppm.
 - Long-Range Coupling Constant ($^n\text{J}(\text{C},\text{H})$): Optimized for 8-10 Hz.
 - Number of Scans: 16-32 per increment.

Visualization of Experimental Workflow and Logical Relationships

NMR Data Analysis Workflow

The following diagram illustrates the general workflow for the structural elucidation of **Safflospermidine B** using the acquired NMR data.

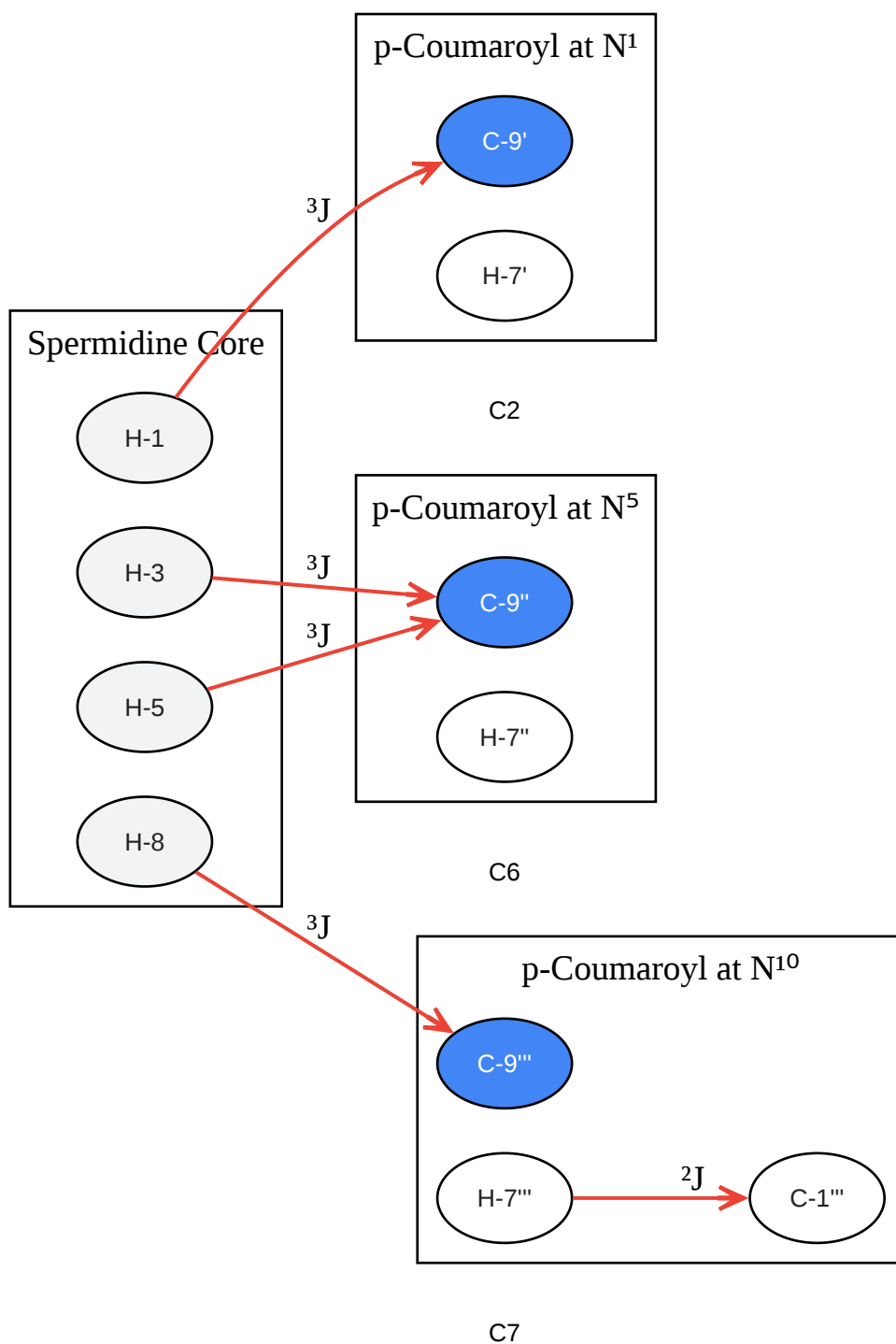


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NMR Data Analysis Workflow for **Safflospermidine B**.

Key HMBC Correlations for **Safflospermidine B**

The following diagram highlights some of the critical long-range correlations observed in the HMBC spectrum that are essential for connecting the different structural fragments of **Safflospermidine B**.



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Key HMBC correlations in **Safflospermidine B**.

Conclusion

The comprehensive NMR analysis, employing a suite of 1D and 2D experiments, is indispensable for the unambiguous structural elucidation of complex natural products like **Safflospermidine B**. The combination of ^1H and ^{13}C NMR provides the fundamental chemical shift information, while COSY, HSQC, and HMBC experiments reveal the connectivity of the molecular framework. The coupling constants in the ^1H NMR spectrum are particularly critical for determining the stereochemistry of the olefinic bonds in the p-coumaroyl moieties. The protocols and representative data provided in this application note serve as a valuable resource for researchers involved in the isolation, characterization, and development of spermidine alkaloids and other natural products.

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